N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-3-4-9(14)5-10(8)17-13(18)11-6-12(19-2)16-7-15-11/h3-7H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTFACKRFVNWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution Reactions on 4,6-Dichloropyrimidine
Carboxamide Bond Formation
Acyl Chloride Intermediate Route
MPCA is treated with thionyl chloride (SOCl₂) at 60°C to generate 6-methoxypyrimidine-4-carbonyl chloride (MPCC). Reacting MPCC with 5-chloro-2-methylaniline in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C affords the target compound in 82–88% yield.
Coupling Agent-Mediated Synthesis
Modern protocols employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to directly conjugate MPCA and 5-chloro-2-methylaniline in dimethyl sulfoxide (DMSO). This method achieves 90–94% yield while minimizing side products.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acyl Chloride Route | SOCl₂ activation, amine coupling | 82–88 | 98.5 | High |
| HATU-Mediated Coupling | Direct amide bond formation | 90–94 | 99.2 | Moderate |
| Biginelli Cyclization | One-pot cyclization | <30 | 85.0 | Low |
The HATU-mediated route offers superior yield and purity but requires costly reagents. Industrial-scale production favors the acyl chloride method due to reagent availability and operational simplicity.
Optimization Challenges and Solutions
Regioselectivity in Substitution Reactions
The electron-withdrawing methoxy group at position 6 deactivates the pyrimidine ring, necessitating elevated temperatures (120–140°C) for efficient cyanation at position 4. Catalytic amounts of potassium iodide (KI) enhance reactivity by stabilizing transition states.
Purification of Hydrophobic Intermediates
MPCA’s low solubility in aqueous media complicates isolation. Recrystallization from ethanol-water (7:3 v/v) improves recovery to 92%, while silica gel chromatography is reserved for high-purity applications (>99%).
Industrial-Scale Production Considerations
Waste Management
The methoxylation step generates stoichiometric sodium chloride (NaCl), which is removed via aqueous washes. DMF from cyanation is recovered by distillation (80% efficiency), reducing environmental impact.
Cost-Benefit Analysis
Raw material costs per kilogram of final product:
- 4,6-Dichloropyrimidine : $120–$150
- 5-Chloro-2-methylaniline : $200–$250
- HATU : $1,200–$1,500
The acyl chloride route remains economically viable at $800–$1,000/kg, whereas HATU-based synthesis costs exceed $2,000/kg.
Chemical Reactions Analysis
N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: Researchers study this compound to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
This section compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Pyrimidine Carboxamide Derivatives
- N-(5-Chloro-2-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (): The phenyl substituent differs (2-methoxy vs. 2-methyl), reducing steric hindrance but increasing electron-donating effects. No biological data is provided, but nitro groups often correlate with antimicrobial or antiparasitic activity .
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () :
Acrylamide and Quinazoline Derivatives
(E)-N-(5-Chloro-2-methylphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D13, ) :
- Molecular weight (412.45) and in vitro/in vivo studies suggest optimized pharmacokinetics .
Nicotinamide and Acetamide Derivatives
- 2-((5-Chloro-2-methylphenyl)amino)-N-(2,4-dichlorobenzyl)-6-(trifluoromethyl)nicotinamide (45, ): Trifluoromethyl group increases metabolic resistance and hydrophobicity.
- N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t, ): Oxadiazole and sulfanyl groups enhance hydrogen-bonding capacity.
Key Observations
Substituent Impact: Chloro and Methyl Groups: Enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration (e.g., C1 in ) . Nitro and Trifluoromethyl Groups: Increase electrophilicity and binding affinity (e.g., ) .
Biological Activity Trends :
- Pyrimidine carboxamides with electron-withdrawing groups (e.g., nitro, CF₃) show promise in antiviral and antimicrobial contexts .
- Quinazoline and acrylamide derivatives may target enzymes like proteases or kinases due to structural mimicry .
Synthetic Routes :
- Acid-catalyzed cyclocondensation () and isocyanate coupling () are common methods for pyrimidine carboxamide synthesis .
Biological Activity
N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrimidine class and features a chloro-substituted aromatic ring, a methoxy group, and a carboxamide functional group. These structural elements are crucial for its biological activity.
Target Identification
Research indicates that similar compounds, such as (3S)-N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, target the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme in Mycobacterium tuberculosis (Mtb) . This enzyme plays a critical role in the fatty acid synthesis pathway, which is essential for the survival of Mtb.
Biological Implications
By inhibiting this enzyme, this compound may disrupt fatty acid synthesis in Mtb, potentially leading to reduced bacterial growth and viability. This suggests its application as an antimicrobial agent against tuberculosis.
Antimicrobial Properties
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. The ability to inhibit key enzymes involved in bacterial metabolism positions this compound as a promising candidate for further development as an antibiotic .
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, related compounds have shown potent inhibition of COX-2 activity, an enzyme associated with inflammatory responses. The IC50 values for these compounds were reported at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . Given its structural similarities, this compound may also exhibit similar anti-inflammatory effects.
Study on Antiplasmodial Activity
In a study focusing on dual inhibitors of PfPK6 and PfGSK3 (kinases essential for Plasmodium falciparum proliferation), novel pyrimidine derivatives were identified with significant antiplasmodial activity. The findings suggest that modifications in the pyrimidine structure can lead to enhanced biological activity against malaria .
Synthesis and Structure-Activity Relationships (SAR)
A review on the synthesis of pyrimidine derivatives emphasizes the importance of substituents on the biological activity. For example, electron-donating groups significantly enhance anti-inflammatory properties by improving binding affinity to target enzymes . This insight can guide future modifications of this compound to optimize its therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chloro-substituted phenyl, methoxy group | Potential antimicrobial and anti-inflammatory |
| N-(5-chloro-2-methylphenyl)-4-pyrimidinecarboxamide | Lacks methoxy group | Altered reactivity and activity |
| 6-Methoxy-4-pyrimidinecarboxamide | Lacks chloro group | Different binding affinity |
Q & A
Q. Table 1: Comparative Bioactivity of Pyrimidine-Carboxamide Analogs
Q. Table 2: Crystallographic Refinement Metrics
| Parameter | SHELXL Default | Optimized for Target Compound |
|---|---|---|
| R-factor (%) | 5.0–7.0 | 4.2 (post-twining correction) |
| Bond Length RMSD (Å) | 0.02 | 0.015 (DFT-validated) |
| Torsion Angle (°) | – | 12.8 (aryl-pyrimidine dihedral) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
